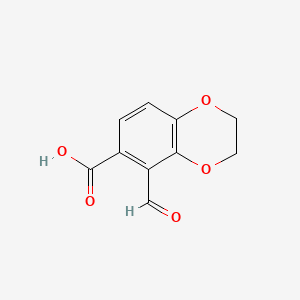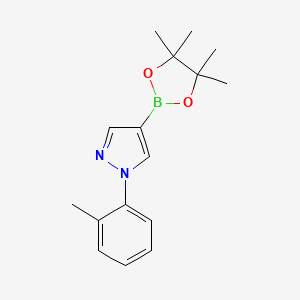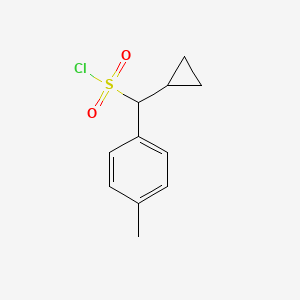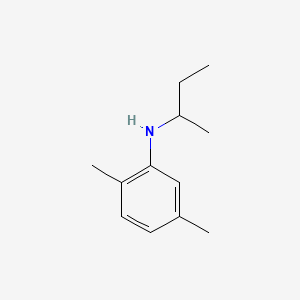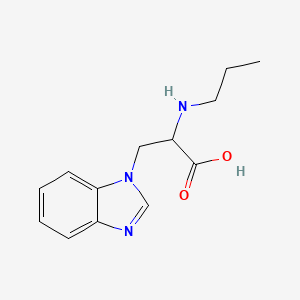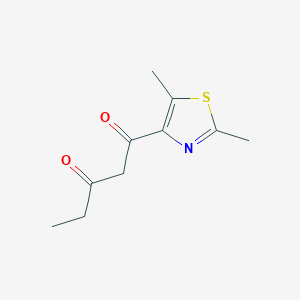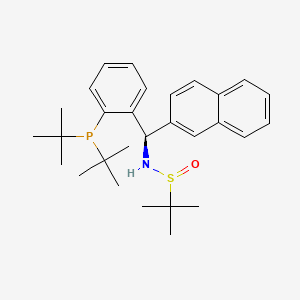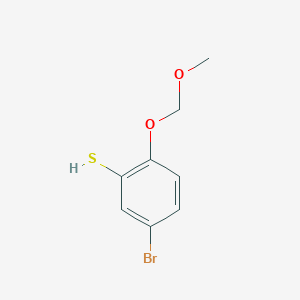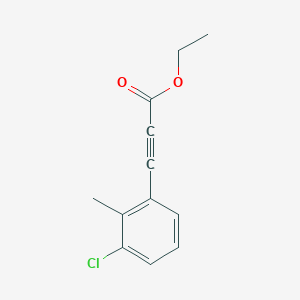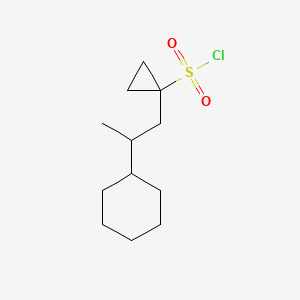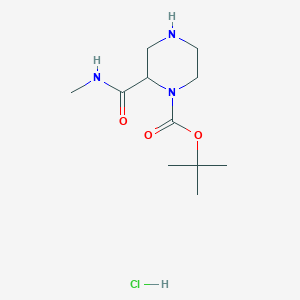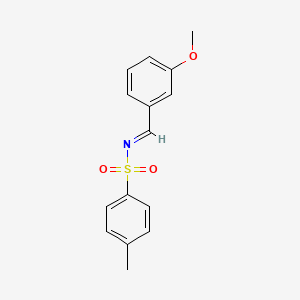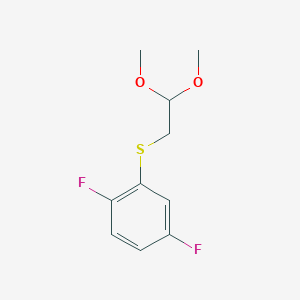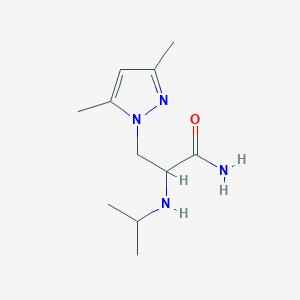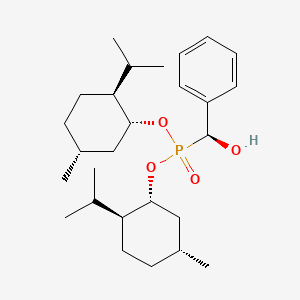
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structural features, which include isopropyl and methylcyclohexyl groups, as well as a hydroxy(phenyl)methyl)phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common approach involves the reaction of (1r,2s,5r)-2-isopropyl-5-methylcyclohexanol with a suitable phosphonate reagent under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like flash column chromatography are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
(1r,2s,5r)-2-isopropyl-5-methylcyclohexyloxy-thiophen-5-yl-substituted tetrapyrazinoporphyrazine: A compound with similar structural features but different functional groups.
(1r,2s,5r)-(-)-menthyl (s)-p-toluenesulfinate: Another compound with a similar cyclohexyl group but different reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C27H45O4P |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(S)-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-phenylmethanol |
InChI |
InChI=1S/C27H45O4P/c1-18(2)23-14-12-20(5)16-25(23)30-32(29,27(28)22-10-8-7-9-11-22)31-26-17-21(6)13-15-24(26)19(3)4/h7-11,18-21,23-28H,12-17H2,1-6H3/t20-,21-,23+,24+,25-,26-,27+/m1/s1 |
InChI Key |
DQRWNVQUCUAZIB-QUAWNFPGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@@H](C2=CC=CC=C2)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2)O)OC3CC(CCC3C(C)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


